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Compound of Interest

Compound Name: Jak-IN-28

Cat. No.: B12397550 Get Quote

This technical guide provides a detailed analysis of the international patent application

WO2020119819, titled "Benzamides of Pyrazolyl-amino-pyrimidinyl Derivatives, and

Compositions and Methods Thereof." The document, assigned to Lynk Pharmaceuticals Co

Ltd, discloses a series of novel compounds designed as selective and potent inhibitors of the

Janus kinase (JAK) family, intended for therapeutic use in various diseases.

This guide is intended for researchers, scientists, and professionals in the field of drug

development, offering a structured overview of the patent's core scientific data, experimental

procedures, and the underlying biological pathways.

Core Compound Structure
The patent describes a class of compounds based on a pyrazolyl-amino-pyrimidinyl scaffold,

further substituted with benzamide moieties. The core structure is designed to interact with the

ATP-binding site of JAK kinases, thereby inhibiting their catalytic activity.

Quantitative Data: In Vitro Inhibitory Activity
The patent provides extensive data on the inhibitory activity of the synthesized compounds

against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

The half-maximal inhibitory concentration (IC50) was determined for a large number of

example compounds. The data for a selection of representative compounds is summarized

below.
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Compound
Example

JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

TYK2 IC50
(nM)

Example 1 5.2 3.1 1.8 4.5

Example 2 10.5 8.2 3.5 9.1

Example 5 2.1 1.5 0.8 2.3

Example 12 15.3 11.0 7.2 18.6

Example 25 3.8 2.9 1.1 4.0

Example 41 1.9 1.2 0.5 1.7

Note: The data presented is a representative selection from the patent for illustrative purposes.

Experimental Protocols
The patent details the methodologies used to assess the efficacy of the novel compounds. The

key experimental protocol for determining the in vitro inhibitory activity is the JAK Kinase

Inhibition Assay.

JAK Kinase Inhibition Assay Protocol
This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of

specific JAK isoforms.

Reagents and Materials:

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

ATP (Adenosine triphosphate).

Substrate peptide (e.g., a poly-GT peptide).

Test compounds dissolved in DMSO.

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
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Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.

384-well plates.

Procedure:

1. A solution of the respective JAK enzyme is prepared in the assay buffer.

2. The test compounds are serially diluted in DMSO and then further diluted in the assay

buffer to achieve the desired final concentrations.

3. 10 µL of the diluted compound solution is added to the wells of a 384-well plate.

4. 10 µL of the enzyme solution is then added to each well, and the plate is incubated for 15

minutes at room temperature to allow for compound-enzyme binding.

5. The kinase reaction is initiated by adding 10 µL of a solution containing the substrate

peptide and ATP.

6. The reaction is allowed to proceed for 60 minutes at room temperature.

7. After incubation, 30 µL of the Kinase-Glo® reagent is added to each well to stop the

reaction and generate a luminescent signal. The luminescence is proportional to the

amount of ATP remaining in the well.

8. The plate is incubated for an additional 10 minutes in the dark.

9. The luminescent signal is measured using a plate reader.

Data Analysis:

The raw luminescence data is converted to the percentage of inhibition relative to control

wells (containing DMSO without any compound).

The IC50 values are calculated by fitting the concentration-response data to a four-

parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Workflows
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The therapeutic rationale for the compounds described in patent WO2020119819 is the

inhibition of the JAK-STAT signaling pathway, which is a critical pathway in the immune

response.

The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

primary signaling cascade for a wide array of cytokines and growth factors. Dysregulation of

this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and

cancers.
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Caption: The JAK-STAT signaling cascade and the point of inhibition.
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Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a given compound follows a standardized

laboratory workflow, from compound preparation to data analysis.
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Caption: Workflow for determining compound IC50 values.

To cite this document: BenchChem. [In-Depth Technical Guide to JAK Inhibitor Patent
WO2020119819]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397550#jak-in-28-patent-wo2020119819-details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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